zinc;1-iodo-4-methanidylbenzene;bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;1-iodo-4-methanidylbenzene;bromide typically involves the reaction of 4-iodobenzyl bromide with zinc in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
4-Iodobenzyl bromide+Zinc→4-Iodobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
Zinc;1-iodo-4-methanidylbenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound .
Scientific Research Applications
Zinc;1-iodo-4-methanidylbenzene;bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of zinc;1-iodo-4-methanidylbenzene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing the transition states. This enhances the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzylmagnesium bromide: Another organometallic compound used in similar reactions.
4-Iodobenzyl lithium: A lithium-based reagent with similar reactivity.
Uniqueness
Zinc;1-iodo-4-methanidylbenzene;bromide is unique due to its stability and ease of handling compared to other organometallic reagents. It offers a balance between reactivity and stability, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
zinc;1-iodo-4-methanidylbenzene;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBTWFKSYKKRN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)I.[Zn+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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